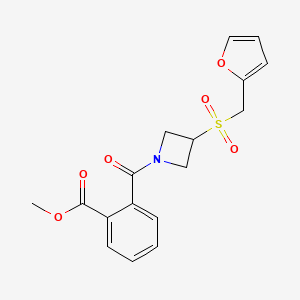

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan derivatives and their sulfonyl counterparts, including compounds similar to Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate, involves innovative and efficient protocols. For instance, the use of metal-free methods for synthesizing aryl benzo[b]furan thioethers showcases the development of cross-coupling and electrophilic cyclization techniques, offering moderate to good yields of various derivatives (Xia Zhao et al., 2015).

Molecular Structure Analysis

A detailed structural and spectral speciation study of a closely related compound, methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB), provides insight into the molecular geometry and electronic structure. The compound's crystal structure, verified through X-ray diffraction and optimized using density functional theory (DFT), highlights the precise bond parameters and vibrational frequencies, underscoring the compound's intricate molecular architecture (D. Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of furan and its derivatives with various reagents underscores the versatility of these compounds in forming complex molecular structures. For instance, Diels-Alder reactions involving unsaturated sulfoxides and furans demonstrate the potential for creating diverse cyclic compounds under different conditions, which can significantly influence the stereochemical outcomes of the reactions (K. Picker et al., 1986).

Physical Properties Analysis

The synthesis and characterization of related sulfonamide derivatives highlight the investigation into their physical properties, such as solubility, melting points, and stability. Studies focusing on compounds like methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) offer valuable insights into the physical aspects influencing the compound's behavior and application potential (V. Vetrivelan, 2019).

Scientific Research Applications

Synthesis and Reactivity

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate and its derivatives are of interest in organic synthesis due to their involvement in various chemical reactions. The molecule can participate in Diels–Alder reactions with furans, demonstrating its utility in constructing complex molecular architectures through cycloaddition reactions (Alves et al., 2001). Furthermore, its application in the synthesis of benzoic acid starting from furan shows its potential in biomass-derived chemical production, highlighting its role in sustainable chemistry practices (Mahmoud et al., 2015).

Hydrolysis Studies

Investigations into microbial hydrolysis of methyl aromatic esters have identified Burkholderia cepacia capable of utilizing methyl benzoate, a structurally related compound, as a sole carbon source. This research sheds light on the biological degradation pathways for such esters and their potential environmental impact, although direct studies on Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate were not found (Philippe et al., 2001).

Chemical Synthesis and Functionalization

The compound's framework serves as a basis for creating various sulfonylated furan derivatives, important in medicinal chemistry for their potential biological activities. Studies demonstrate efficient methods for the preparation of these derivatives, highlighting the versatility and reactivity of the sulfonyl and furan components in facilitating diverse chemical transformations (Cui et al., 2018).

properties

IUPAC Name |

methyl 2-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6S/c1-23-17(20)15-7-3-2-6-14(15)16(19)18-9-13(10-18)25(21,22)11-12-5-4-8-24-12/h2-8,13H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXLZQRSQCJCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)